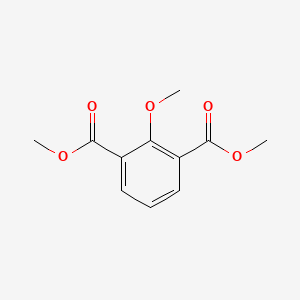

Dimethyl 2-methoxyisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methoxyisophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis Reactions

Dimethyl 2-methoxyisophthalate undergoes hydrolysis under acidic or basic conditions to yield mono- or dicarboxylic acid derivatives.

Key Conditions and Outcomes:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (aqueous), 25–90°C | 2-Methoxyisophthalic acid | 85–95% | |

| Acidic hydrolysis | H₂SO₄ or HCl, reflux | Monomethyl 2-methoxyisophthalate | 60–75% |

The enzyme FtpM catalyzes regioselective hydrolysis, favoring the 4-carboxylate position over the 2-methoxy-substituted site in isophthalate derivatives .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers, leveraging its ester and methoxy groups for metal binding.

Example Coordination Systems:

The methoxy group enhances steric effects, influencing ligand geometry and metal-binding selectivity .

Enzymatic Modifications

FtpM methyltransferase demonstrates regioselective esterification and demethylation:

-

Esterification : Converts monoesters to diesters at pH 6, with 46% dimethylation efficiency for structurally analogous FDCA .

-

Demethylation : Methoxy groups are resistant to enzymatic cleavage compared to hydroxyl groups, preserving aromatic stability .

Strecker Cyanation Reaction:

| Catalyst | Substrate | Yield | Conditions | Source |

|---|---|---|---|---|

| Cd(II)-MOF (CP 1) | Benzaldehyde dimethyl acetal | 95% | Solvent-free, 25°C, 3 h | |

| Zn(II)-MOF (CP 2) | 4-Chlorobenzaldehyde acetal | 84% | Solvent-free, 25°C, 3 h |

The methoxy group stabilizes transition states via hydrogen bonding, enhancing catalytic efficiency .

Substitution Reactions

The methoxy group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Yields 4-nitro-2-methoxyisophthalate under HNO₃/H₂SO₄.

-

Halogenation : Selective bromination at the 5-position using Br₂/FeBr₃.

Thermal and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal stability | Stable up to 250°C | N₂ atmosphere | |

| Hydrolytic stability | pH 6–8, 25°C | Retains >90% structure |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing dimethyl 2-methoxyisophthalate, and how can reaction conditions be optimized?

- Synthesis typically involves esterification of 2-methoxyisophthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Key variables include temperature (60–80°C), molar ratios (acid:methanol ~1:3), and reaction time (8–12 hours). Optimization can employ factorial design to test interactions between variables (e.g., temperature vs. catalyst concentration), enabling identification of statistically significant factors .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) confirms structure via methoxy (-OCH₃) and ester (-COOCH₃) group signals. HPLC-MS validates purity and detects byproducts (e.g., incomplete esterification). FT-IR identifies functional groups (C=O stretch at ~1720 cm⁻¹). Cross-referencing with computational spectral libraries (e.g., NIST) enhances accuracy .

Q. How can purification methods impact yield and purity in this compound synthesis?

- Recrystallization (solvent: methanol/water) removes unreacted acid, while column chromatography (silica gel, ethyl acetate/hexane) isolates esters from polar impurities. Purity ≥98% is achievable, but yield trade-offs (~60–75%) require iterative refinement. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What stability considerations are critical for this compound under varying storage conditions?

- Pre-test/post-test designs evaluate degradation (e.g., hydrolysis under humidity). Store in inert atmospheres (N₂) at –20°C. Accelerated aging studies (40°C/75% RH for 30 days) coupled with HPLC stability-indicating assays quantify decomposition rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL Multiphysics) predict reactivity or optimize synthesis pathways?

- Density Functional Theory (DFT) calculates transition states and activation energies for esterification steps. COMSOL simulates heat/mass transfer in batch reactors to optimize stirring rates and temperature gradients. AI-driven tools (e.g., smart laboratories) enable real-time parameter adjustments during synthesis .

Q. How should researchers address contradictory data in this compound studies (e.g., conflicting catalytic efficiency reports)?

- Conduct meta-analysis of secondary data (e.g., published kinetic studies) to identify methodological discrepancies (e.g., solvent polarity effects). Replicate experiments under standardized conditions, controlling for variables like moisture levels. Use ANOVA to statistically resolve contradictions .

Q. What strategies ensure reproducibility in cross-laboratory studies of this compound?

- Publish detailed protocols (e.g., reaction vessel geometry, solvent grades). Use interlaboratory comparisons with blinded samples. Validate instruments via certified reference materials (CRMs). Document raw data and outliers transparently in supplementary materials .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Link to Marcus Theory for electron transfer in catalytic esterification or Frontier Molecular Orbital (FMO) theory to predict regioselectivity. Align experimental kinetics (e.g., Arrhenius plots) with computational predictions to refine mechanistic models .

Q. How can secondary data analysis enhance understanding of this compound’s applications?

- Aggregate data from patents and journals (e.g., SciFinder, Reaxys) to map trends (e.g., use as a polymer precursor). Critically evaluate metadata (e.g., synthetic routes vs. yield correlations) using bibliometric tools (VOSviewer) to identify knowledge gaps .

Q. What experimental design challenges arise in scaling this compound synthesis, and how are they mitigated?

Properties

CAS No. |

36727-13-6 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-methoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H12O5/c1-14-9-7(10(12)15-2)5-4-6-8(9)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

WKPGJERELOOUGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.